molecular formula C9H14F3NO4 B2572069 2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid CAS No. 2031260-96-3

2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid

Cat. No.: B2572069
CAS No.: 2031260-96-3
M. Wt: 257.209
InChI Key: YBJIMPIYVVQHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features an ethyl group attached to the third position of the azetidine ring. The trifluoroacetic acid component is often used as a counterion to improve the solubility and stability of the compound.

Synthetic Routes and Reaction Conditions:

  • Alkylation of Primary Amines: One common synthetic route involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This method allows for the preparation of various 1,3-disubstituted azetidines.

  • Microwave-Assisted Cyclocondensation: Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.

  • Electrocatalytic Intramolecular Hydroamination: This method uses cobalt catalysis and electricity to generate a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to produce azetidines.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the azetidine ring to other functional groups.

  • Substitution: Substitution reactions at the azetidine ring can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different azetidine derivatives with varying substituents.

Scientific Research Applications

2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used to study biological systems and interactions with various biomolecules.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Azetidine derivatives: Other azetidine compounds with different substituents.

  • Trifluoroacetic acid derivatives: Compounds containing trifluoroacetic acid as a counterion or functional group.

Uniqueness: 2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid is unique due to its specific structural features, such as the ethyl group on the azetidine ring and the presence of trifluoroacetic acid. These features can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-ethylazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-2-6-3-8(4-6)5-7(9)10;3-2(4,5)1(6)7/h6H,2-5H2,1H3,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJIMPIYVVQHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C1)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.